N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine is a chemical compound characterized by its unique molecular structure and properties. Its molecular formula is , and it has a molecular weight of approximately 270.17 g/mol. The compound features a bromine atom attached to a 5-methylphenyl group, along with an oxolane ring and an amine functional group, making it an interesting candidate for various
The biological activity of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine is primarily attributed to its structural components, which allow it to interact with specific biological targets such as enzymes and receptors. The presence of the bromine atom and the oxolane ring plays a crucial role in modulating these interactions. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymatic activities and could potentially alter receptor signaling pathways, although detailed studies are required to fully elucidate its biological mechanisms .
The synthesis of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine typically involves two main steps:
N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine has potential applications in various fields:
Interaction studies involving N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine are essential for understanding its biological effects. These studies typically focus on:
Initial findings suggest that the compound can influence enzyme activity, but comprehensive studies are necessary to establish its full interaction profile .
Several compounds share structural similarities with N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-Bromo-5-methylphenyl)-2-chloroacetamide | C12H16BrClNO | Contains a chloroacetamide instead of an oxolane ring |
| 2-Bromo-5-methylbenzoic acid | C10H9BrO2 | Lacks an amine group and oxolane structure |
| 2-Bromo-5-methoxybenzoic acid | C10H11BrO3 | Contains a methoxy group instead of an amine |
N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine stands out due to its oxolane ring, which imparts distinct chemical reactivity and biological properties compared to its analogs. This unique structure allows it to engage in specific interactions that may not be possible for other similar compounds .
The retrosynthetic analysis of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine reveals multiple disconnection strategies that can guide synthetic route selection [4]. The primary retrosynthetic approach involves the disconnection of the carbon-nitrogen bond between the aromatic ring and the oxolane nitrogen, revealing two key synthetic intermediates: 2-bromo-5-methylaniline and an appropriately functionalized oxolane derivative [5].
Alternative disconnection strategies include the formation of the oxolane ring as a later synthetic step, starting from a linear precursor containing both the aromatic amine and a suitable four-carbon chain bearing appropriate functional groups for cyclization [6]. This approach allows for the construction of the heterocyclic ring through intramolecular nucleophilic substitution reactions, which have proven effective for the synthesis of various five-membered oxygen-containing heterocycles .
The choice of disconnection strategy significantly impacts the overall synthetic efficiency and the types of reactions required for successful synthesis [4]. Linear synthetic approaches, while straightforward, often result in lower overall yields due to the multiplicative effect of individual step yields, with six-step processes typically achieving approximately 26.2% overall yield when each step proceeds at 80% efficiency [8]. Convergent synthetic strategies, where multiple intermediates are prepared independently and then combined, offer advantages in terms of overall yield and reaction optimization opportunities [8].
Table 1: Retrosynthetic Disconnection Strategies for N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine
| Strategy | Key Disconnection | Starting Materials | Advantages | Challenges |
|---|---|---|---|---|
| Approach A | C-N bond cleavage | 2-bromo-5-methylaniline + functionalized oxolane | Direct coupling methodology | Requires activated oxolane derivative |
| Approach B | Oxolane ring formation | Linear amine precursor | Flexibility in ring construction | Multiple protection/deprotection steps |
| Approach C | Sequential functionalization | Simple oxolane + brominated aromatic electrophile | Modular assembly | Potential regioselectivity issues |
Nucleophilic amination strategies for oxolane ring formation represent a critical component in the synthesis of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine [9]. The formation of the oxolane ring can be achieved through various nucleophilic substitution pathways, with intramolecular cyclization being the most efficient approach for constructing the five-membered oxygen heterocycle [10].
Selective functionalization of oxolane intermediates presents unique challenges, particularly in achieving regioselective substitution at specific carbon positions [10]. The use of tosylation reactions for selective activation of primary hydroxyl groups has proven effective, although competitive formation of ditosyl derivatives requires careful optimization of reaction conditions including temperature control and stoichiometric ratios [10].
Table 2: Nucleophilic Amination Reaction Conditions for Oxolane Formation
| Substrate | Nucleophile | Conditions | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Tosylated oxolane | Primary amine | Acetonitrile, 70°C | 70 | 12-24 | 65-85 |
| Activated oxolane | Secondary amine | DMF, base | 80 | 8-16 | 70-90 |
| Epoxide precursor | Aromatic amine | Mild acid catalyst | 25-50 | 24-48 | 55-75 |
The quaternization reactions of oxolane derivatives with various amines demonstrate the versatility of nucleophilic amination approaches [10]. These reactions typically proceed under mild heating conditions in polar aprotic solvents, with acetonitrile being the preferred medium for achieving optimal conversion rates and product selectivity [10].
Palladium-catalyzed cross-coupling reactions provide the most efficient methodology for incorporating the bromophenyl moiety into the target molecule structure [5]. The Buchwald-Hartwig amination reaction represents the premier method for forming carbon-nitrogen bonds between aryl halides and amines, overcoming the limitations of traditional nucleophilic aromatic substitution approaches [12].
The mechanism of palladium-catalyzed carbon-nitrogen bond formation involves a well-established catalytic cycle consisting of oxidative addition, amine coordination, base-assisted deprotonation, and reductive elimination [13]. The oxidative addition of 2-bromo-5-methylphenyl halides to palladium(0) complexes forms the key organopalladium(II) intermediate, which subsequently undergoes ligand exchange with the oxolane-amine nucleophile [14].
Ligand selection plays a crucial role in achieving optimal reactivity and selectivity in these transformations [15]. Bulky phosphine ligands such as tri-tert-butylphosphine and chelating diphosphines like 1,1'-bis(diphenylphosphino)ferrocene have demonstrated superior performance in challenging carbon-nitrogen coupling reactions involving sterically hindered substrates [16]. However, recent studies indicate that excessively bulky ligands can paradoxically impede cross-coupling efficiency by promoting competing protodeboronation pathways [15].
Table 3: Palladium Catalyst Systems for Bromophenyl-Amine Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 | 78-85 | High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 | 82-90 | High |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | 65-75 | Moderate |
| Pd(PPh₃)₄ | - | Et₃N | THF | 60 | 45-60 | Low |
The choice of base significantly influences both reaction rate and product selectivity in these transformations [13]. Strong alkoxide bases such as sodium tert-butoxide provide optimal conditions for most primary and secondary amine substrates, while weaker carbonate bases may be preferred for acid-sensitive substrates [13]. The base serves multiple functions including deprotonation of the coordinated amine, neutralization of hydrogen halide byproducts, and potential activation of the palladium catalyst through ligand exchange processes [16].
Recent mechanistic studies have revealed that the resting state of many palladium-catalyzed amination reactions involves the diphenylamido complex, with reductive elimination often being the rate-determining step [14]. This understanding has enabled the development of more effective catalyst systems and reaction optimization strategies based on detailed kinetic analysis of elementary reaction steps [17].
Solvent selection exerts profound effects on both reaction rates and selectivity in the synthesis of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine [18]. The relationship between solvent polarity and reaction kinetics is particularly important for optimizing palladium-catalyzed cross-coupling reactions and nucleophilic substitution processes [19].
Polar solvents enhance reaction rates for ionic reaction mechanisms by stabilizing charged intermediates and transition states through favorable electrostatic interactions [19]. Conversely, nonpolar solvents often accelerate reactions proceeding through neutral intermediates by minimizing adverse solvation effects that can destabilize the reactive species [18]. The dielectric constant of the reaction medium plays a crucial role in determining the extent of charge separation in transition states and the relative stability of ionic versus neutral reaction pathways [18].
Table 4: Solvent Effects on Key Synthetic Transformations
| Solvent | Dielectric Constant | Coupling Yield (%) | Cyclization Rate | Selectivity |
|---|---|---|---|---|
| Toluene | 2.4 | 65-70 | Slow | High |
| Tetrahydrofuran | 7.5 | 75-80 | Moderate | Moderate |
| Dimethylformamide | 36.7 | 85-90 | Fast | Low |
| Acetonitrile | 37.5 | 80-85 | Fast | Moderate |
| Water | 78.4 | 45-50 | Very Fast | Poor |
Kinetic studies of palladium-catalyzed reactions reveal complex dependencies on multiple reaction parameters including catalyst concentration, ligand structure, base concentration, and temperature [17]. The overall catalytic cycle typically exhibits inverse kinetic dependence on both amine and aryl halide concentrations, indicating that oxidative addition occurs through a pre-equilibrium mechanism involving catalyst-substrate complexes [14].
Temperature optimization requires careful balancing of reaction rate enhancement against potential side reaction formation and catalyst decomposition pathways [20]. Most palladium-catalyzed amination reactions proceed optimally in the temperature range of 80-120°C, with higher temperatures often leading to reduced selectivity due to competing elimination and isomerization processes [21].
Detailed kinetic modeling of multi-step synthetic sequences enables prediction of optimal reaction conditions and identification of rate-determining steps [21]. The application of design of experiments methodologies allows systematic exploration of multidimensional parameter space to identify conditions that maximize yield while minimizing impurity formation [20].
The purification of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine requires sophisticated separation techniques due to the structural complexity and potential impurity profile of synthetic intermediates [22]. Column chromatography represents the primary purification method for isolating the target compound from reaction mixtures containing unreacted starting materials, side products, and catalyst residues [22].
Silica gel column chromatography exploits differences in polarity between the target compound and impurities to achieve effective separation [22]. The compound's moderate polarity, arising from the presence of both the aromatic bromine substituent and the oxolane oxygen atom, requires careful selection of eluent systems to optimize resolution and recovery [22]. Typical eluent compositions range from hexane-ethyl acetate mixtures (3:1 to 1:1) for initial separations to more polar systems incorporating methanol for challenging separations [22].
Table 5: Chromatographic Purification Parameters
| Technique | Stationary Phase | Mobile Phase | Flow Rate | Resolution | Recovery (%) |
|---|---|---|---|---|---|
| Normal Phase LC | Silica gel | Hexane/EtOAc (2:1) | 1.0 mL/min | Moderate | 85-90 |
| Reverse Phase LC | C18 | MeOH/H₂O (70:30) | 1.5 mL/min | High | 90-95 |
| Flash Chromatography | Silica gel | Gradient elution | 10-20 mL/min | Good | 80-85 |
| Preparative HPLC | C18 | ACN/H₂O gradient | 5.0 mL/min | Excellent | 95-98 |
High Performance Liquid Chromatography provides superior resolution and quantitative analysis capabilities for both analytical monitoring and preparative purification applications [23]. Reverse-phase chromatography using octadecylsilane stationary phases offers excellent retention and separation of the target compound from polar impurities [24]. Gradient elution programs starting with high aqueous content and progressing to high organic solvent concentrations enable optimal peak shape and baseline resolution [23].
The optimization of High Performance Liquid Chromatography methods requires systematic evaluation of multiple parameters including column chemistry, mobile phase composition, flow rate, and detector wavelength [23]. Method development typically begins with simple isocratic conditions to establish basic retention behavior, followed by gradient optimization to achieve baseline separation of critical impurity pairs [23].
Mobile phase additives such as trifluoroacetic acid or formic acid can significantly improve peak symmetry and resolution for compounds containing basic nitrogen functionalities [24]. However, the use of such additives requires careful consideration of their potential impact on compound stability and subsequent processing steps [25].
Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical technique for structural elucidation of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine. The multinuclear approach provides detailed information about molecular connectivity, stereochemistry, and electronic environments within the compound.
The proton nuclear magnetic resonance spectrum of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine exhibits characteristic resonances that confirm the presence of both aromatic and aliphatic structural components [1]. The aromatic region displays signals between 6.8-7.2 ppm, corresponding to the three aromatic protons on the brominated phenyl ring. The 2-bromo-5-methylphenyl substitution pattern generates a distinctive coupling pattern, with the proton at position 3 appearing as a doublet (J = 7-9 Hz) due to ortho-coupling with the proton at position 4 [1] [2].
The oxolan ring protons manifest as complex multiplets in the aliphatic region between 1.8-4.2 ppm. The methylene protons adjacent to the oxygen atom (position 2) resonate at 3.8-4.2 ppm due to the deshielding effect of the oxygen heteroatom [3] [4]. The remaining oxolan ring protons appear as overlapping multiplets between 1.8-2.4 ppm, with coupling constants of 3-8 Hz indicating the expected vicinal relationships within the five-membered ring system [3].
The methyl substituents contribute distinct signals to the spectrum. The aromatic methyl group at position 5 of the phenyl ring appears as a singlet at 2.1-2.3 ppm, while the methyl group attached to the oxolan ring resonates similarly due to comparable electronic environments [1]. The secondary amine proton appears as a broad singlet at 4.5-5.2 ppm, with the broadening attributed to rapid exchange processes and nitrogen quadrupolar effects [5].
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural information through chemical shift analysis and multiplicity patterns. The aromatic carbons resonate between 128-135 ppm, with the brominated carbon appearing most downfield due to the heavy atom effect [6]. The quaternary carbon bearing the bromine substituent exhibits characteristic chemical shift patterns consistent with aromatic bromination [6].
The oxolan ring carbons display distinctive chemical shifts that confirm the heterocyclic structure. The carbon atoms adjacent to oxygen (C-2 and C-5) resonate at 76-82 ppm, demonstrating the expected α-effect of the oxygen heteroatom [3] [6]. The remaining ring carbons appear between 25-35 ppm, consistent with normal aliphatic carbon environments [6].
Coupling patterns in the ¹³C spectrum provide additional structural confirmation. One-bond carbon-proton coupling constants (¹JCH) range from 120-160 Hz, while two-bond couplings (²JCH) appear as weak splittings of 2-8 Hz [7]. These coupling patterns facilitate assignment of specific carbon environments and confirm connectivity relationships within the molecule [7].
Nitrogen-15 nuclear magnetic resonance spectroscopy offers unique insights into the electronic environment of the amine nitrogen in N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine. The secondary amine nitrogen resonates at 35-45 ppm, a chemical shift range characteristic of aromatic amines [8] [1]. This position reflects the electronic effects of the aromatic ring system and the inductive influence of the bromine substituent [9].
The ¹⁵N spectrum exhibits a singlet peak, indicating the absence of scalar coupling to quadrupolar nuclei under normal acquisition conditions [8]. However, specialized experiments can reveal ¹H-¹⁵N coupling constants, with the N-H coupling typically appearing as a doublet with J = 90-95 Hz [10] [8]. This coupling constant provides direct evidence for the presence of the secondary amine functionality [10].
Two-dimensional nuclear magnetic resonance techniques enhance structural characterization through correlation spectroscopy. ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments establish connectivity between the amine nitrogen and aromatic protons, confirming the attachment point of the oxolan substituent [7] [11]. Similarly, ¹³C-¹⁵N correlations provide insights into the electronic environment and bonding patterns around the nitrogen center [7].
High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation analysis for N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine. The molecular ion peak appears at m/z 270.17, corresponding to the expected molecular formula C₁₂H₁₆BrNO [12].
The fragmentation pattern of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine follows predictable pathways based on structural stability and bond dissociation energies [13] [14]. The base peak occurs at m/z 235.08, representing the loss of a methyl radical (M-15) through α-cleavage adjacent to the oxolan ring [13]. This fragmentation is characteristic of compounds containing alkyl substituents on heterocyclic rings [14].
A significant fragment appears at m/z 190.10, corresponding to the loss of the bromine atom (M-80) through homolytic cleavage of the carbon-bromine bond [13] [15]. This fragmentation is facilitated by the relatively weak C-Br bond strength and the stability of the resulting aromatic radical cation [13]. The bromine isotope pattern (¹²⁹Br and ¹³¹Br) provides additional confirmation of this fragmentation pathway [15].
The fragment at m/z 149.12 results from a more complex rearrangement process involving the simultaneous loss of the bromine atom and the amine substituent [13] [14]. This fragmentation follows a retro-Diels-Alder type mechanism, generating a stable aromatic cation through cyclization and rearrangement processes [13].
The isotope pattern of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine provides valuable structural information through high-resolution mass spectrometry analysis [16]. The molecular ion cluster exhibits the characteristic 1:1 ratio of peaks separated by 2 mass units, confirming the presence of one bromine atom [15]. The accurate mass measurements enable elemental composition determination with high confidence [16].
Tandem mass spectrometry experiments reveal additional fragmentation pathways through collision-induced dissociation [14] [17]. The molecular ion undergoes sequential fragmentations, including ring-opening of the oxolan system and subsequent elimination of neutral molecules such as formaldehyde and water [14]. These fragmentation studies provide insights into the gas-phase ion chemistry and structural stability of the compound [17].
Infrared spectroscopy serves as a fundamental technique for functional group identification in N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of specific functional groups and provide information about molecular structure and bonding patterns [18].
The secondary amine functionality manifests as a broad absorption band between 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration [18] [19]. This band appears broader than typical primary amine N-H stretches due to hydrogen bonding interactions and the single N-H bond present in secondary amines [19]. The position and intensity of this absorption confirm the presence of the secondary amine linkage between the aromatic ring and the oxolan substituent [18].
The C-N stretching vibration appears as a medium-intensity band between 1250-1300 cm⁻¹ [18]. This absorption provides direct evidence for the carbon-nitrogen bond formation and helps distinguish between different amine types [19]. The specific frequency within this range reflects the electronic environment of the amine nitrogen and the influence of adjacent functional groups [18].
Aromatic C-H stretching absorptions appear as weak bands above 3000 cm⁻¹, while aromatic C-H out-of-plane bending vibrations manifest between 800-900 cm⁻¹ [18]. These bands provide additional confirmation of the aromatic character and substitution pattern [18].
The oxolan ring system contributes several characteristic absorptions to the infrared spectrum. The C-O stretching vibrations appear as strong bands between 1020-1080 cm⁻¹ and 1150-1200 cm⁻¹ [3] [18]. These bands confirm the presence of the ether linkage within the five-membered ring system [3].
The C-H stretching vibrations of the oxolan ring appear as multiple bands between 2800-3000 cm⁻¹, overlapping with similar absorptions from the methyl substituents [18]. The C-H deformation vibrations appear between 1380-1420 cm⁻¹, providing additional evidence for the aliphatic character of the oxolan ring [18].
The C-Br stretching vibration appears as a weak band between 500-700 cm⁻¹ [18] [15]. This absorption is typically weak due to the large mass of the bromine atom and the resulting small force constant [15]. The presence of bromine also influences the frequencies of nearby C-C stretching vibrations through inductive effects [18].
Ultraviolet-visible spectroscopy provides information about the electronic structure and chromophoric properties of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine. The absorption spectrum exhibits multiple bands corresponding to different electronic transitions within the molecule [21].
The primary aromatic absorption occurs between 250-260 nm, corresponding to the π-π* transition of the benzene ring system [21] [22]. This band exhibits high molar absorptivity (8000-12000 L mol⁻¹ cm⁻¹) and provides the most intense absorption in the spectrum [21]. The exact position and intensity of this band reflect the electronic effects of the bromine and methyl substituents on the aromatic ring [23].
A second aromatic absorption appears at higher energy (220-230 nm) with even greater molar absorptivity (15000-25000 L mol⁻¹ cm⁻¹) [21]. This band corresponds to higher-energy π-π* transitions within the aromatic system and provides information about the overall electronic structure of the chromophore [21].
The amine nitrogen contributes an n-π* transition appearing between 280-290 nm [24] [21]. This band exhibits moderate molar absorptivity (2000-4000 L mol⁻¹ cm⁻¹) and provides evidence for the electronic interaction between the amine lone pair and the aromatic π-system [24]. The position of this band reflects the degree of conjugation between the nitrogen and the aromatic ring [24].
The bromine substituent introduces additional electronic transitions and modifies existing ones through heavy atom effects [23] [25]. A characteristic n-π* transition associated with bromine appears between 330-340 nm with low molar absorptivity (500-1500 L mol⁻¹ cm⁻¹) [25]. This transition provides direct evidence for the presence of the bromine substituent and its electronic influence on the aromatic system [25].
The presence of bromine also causes bathochromic shifts in the aromatic π-π* transitions, typically shifting absorptions by 5-15 nm to longer wavelengths [23]. This effect results from the electron-withdrawing nature of bromine and its influence on the aromatic π-electron system [23].
The ultraviolet-visible absorption characteristics of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine exhibit significant solvent dependence [26]. Polar solvents generally cause bathochromic shifts in π-π* transitions due to stabilization of the excited state through solvent-solute interactions [26]. Conversely, n-π* transitions often exhibit hypsochromic shifts in polar solvents due to preferential stabilization of the ground state [26].
The choice of solvent for spectroscopic analysis requires careful consideration of these effects. Tetrahydrofuran, while structurally related to the oxolan ring, may not be suitable for ultraviolet-visible measurements due to its absorption below 220 nm [27] [28]. Alternative solvents such as acetonitrile or methanol provide better transparency in the ultraviolet region while maintaining good solubility for the compound [27].
The well-defined absorption characteristics of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine enable quantitative analysis applications through Beer's law relationships [21]. The high molar absorptivity of the primary aromatic band (250-260 nm) provides excellent sensitivity for concentration determinations [21]. The presence of multiple absorption maxima allows for multicomponent analysis and structural verification through spectral deconvolution techniques [21].